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Abstract

Dactolisib, also known as BEZ235, is a potent, orally bioavailable synthetic organic compound
belonging to the imidazoquinoline derivative class. It functions as a dual ATP-competitive
inhibitor of phosphatidylinositol 3-kinase (PI13K) and the mammalian target of rapamycin
(mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3]
This technical guide provides a comprehensive overview of Dactolisib's chemical structure,
physicochemical properties, mechanism of action, and relevant experimental protocols for its
investigation.

Chemical Structure and Properties

Dactolisib is a complex heterocyclic molecule with the systematic IUPAC name 2-methyl-2-{4-
[3-methyl-2-0x0-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-
yllphenyl}propanenitrile.[4]
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© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1683976?utm_src=pdf-interest
https://www.benchchem.com/product/b1683976?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dactolisib
https://pubchem.ncbi.nlm.nih.gov/compound/Dactolisib
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/dactolisib
https://www.benchchem.com/product/b1683976?utm_src=pdf-body
https://www.benchchem.com/product/b1683976?utm_src=pdf-body
https://www.selleckchem.com/products/BEZ235.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
2-methyl-2-{4-[3-methyl-2-0x0-8-(quinolin-3-

IUPAC Name yI)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-
yllphenyl}propanenitrile[4]

Synonyms BEZ235, NVP-BEZ235[5]

CAS Number 915019-65-7[1]

Chemical Formula C30H23Ns0[1]
CC(C)

SMILES (C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=
NC=C3N(C2=0)C)C5=CC6=CC=CC=C6N=C5[
6]

InChl Key JOGKUKXHTYWRGZ-UHFFFAOYSA-N[7]

Physicochemical Properties

Property Value
Molecular Weight 469.54 g/mol [2][7]
Appearance White to light yellow solid[8]

- DMSO: = 7.8 mg/mL][9], Chloroform: 1
Solubility

mg/mL[10]

Melting Point Not available in cited literature
pKa Not available in cited literature

Mechanism of Action

Dactolisib is a dual inhibitor of PI3K and mTOR, binding to the ATP-binding cleft of these
enzymes.[4][11] It exhibits potent inhibitory activity against all class | PI3K isoforms and both

MTOR complexes, MTORC1 and mTORC2.[12] This dual inhibition leads to a comprehensive

blockade of the PI3BK/AKT/mTOR signaling pathway, which is crucial for cell proliferation,
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growth, survival, and angiogenesis.[2][3] Dysregulation of this pathway is a common feature in
many human cancers.[13]

Inhibitory Activity

Target ICs0 (NM)
p110a (PI3Ka) 4[4][12]
p110p (PI3KP) 75[4][12]
p110y (PI3KY) 5[4][12]
p1103 (PI3KJ) 7[4][12]
mTOR 20.7[4][12]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Dactolisib's dual-
action effectively shuts down this pathway at two key nodes.
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Dactolisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

Pharmacokinetics and Pharmacodynamics
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Pharmacokinetic studies in humans have shown that Dactolisib has low oral bioavailability and
exhibits high inter-individual variability.[1][7] Systemic exposure, as measured by Cmax and

AUC, increases in a dose-proportional manner.[6][7]

| Kineti Pl b Study

Parameter Observation

Bioavailability Low oral bioavailability[1][7]

Cmax and AUCo-24 increase dose-

Dose Proportionality oroportionally[7]

Variability High inter-individual variability[7]

Common toxicities include fatigue, diarrhea,

Adverse Events -
nausea, and mucositis[7]

Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Dactolisib against

PI3K isoforms.
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Workflow for an in vitro PI3K kinase inhibition assay.
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Methodology:
Compound Preparation: Prepare a serial dilution of Dactolisib in 100% DMSO.

Reaction Setup: In a microplate, add the Dactolisib dilutions. Subsequently, add a reaction
buffer containing the PI substrate (e.g., I-a-phosphatidylinositol) and the specific recombinant
PI3K isoform (e.g., p110a, p110p3, p1109d, or p110y).[4]

Reaction Initiation: Start the kinase reaction by adding ATP to the wells.[4]

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120
minutes).[4]

Detection: Terminate the reaction and measure the amount of ATP remaining using a
luminescence-based assay such as Kinase-Glo. The luminescence signal is inversely
proportional to the kinase activity.

Data Analysis: Plot the percentage of inhibition against the logarithm of the Dactolisib
concentration and determine the ICso value using non-linear regression analysis.

Cell Viability Assay (CCK-8/MTS)

This protocol describes a colorimetric assay to assess the effect of Dactolisib on cancer cell
viability.

Methodology:

o Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-
5,000 cells/well) and allow them to adhere overnight.[8]

o Compound Treatment: Treat the cells with various concentrations of Dactolisib (and a
vehicle control, e.g., DMSO) and incubate for a desired period (e.g., 48-72 hours).[8]

o Reagent Addition: Add a tetrazolium-based reagent (e.g., CCK-8 or MTS) to each well and
incubate for 2-4 hours.[8] During this time, viable cells with active metabolism will convert the
reagent into a colored formazan product.
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o Absorbance Measurement: Measure the optical density (absorbance) at the appropriate
wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[8]

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells and determine the Glso (concentration for 50% of maximal inhibition of cell
proliferation).

Western Blotting for Pathway Analysis

This protocol is for analyzing the phosphorylation status of key proteins in the PISK/AKT/mTOR
pathway following Dactolisib treatment.

Methodology:

o Cell Lysis: Treat cells with Dactolisib for a specified time, then lyse the cells in a buffer
containing protease and phosphatase inhibitors to preserve protein phosphorylation.

o Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., Bradford or BCA assay).

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.qg.,
nitrocellulose or PVDF).

e Immunoblotting:
o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with primary antibodies specific for the phosphorylated and total
forms of target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-p70S6K, total
p70S6K).[12]

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.
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» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent
and an imaging system.[14]

e Analysis: Quantify the band intensities to determine the relative levels of protein
phosphorylation.

Clinical Trial Overview

Dactolisib was one of the first PI3K inhibitors to enter clinical trials.[1] It has been investigated
in various solid tumors and hematological malignancies. However, its clinical development has
been hampered by a narrow therapeutic window, with common toxicities including fatigue,
diarrhea, nausea, and mucositis.[7] Several clinical trials were terminated due to insufficient
tolerability or lack of efficacy.[1]

Conclusion

Dactolisib (BEZ235) is a well-characterized dual PI3K/mTOR inhibitor that has been
instrumental in advancing our understanding of the PI3BK/AKT/mTOR signaling pathway in
cancer. While its clinical application has been challenging, it remains a valuable tool for
preclinical research and as a reference compound in the development of next-generation
PI3K/mTOR inhibitors with improved therapeutic indices. This guide provides essential
technical information to support the continued investigation of Dactolisib in oncology and cell
signaling research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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